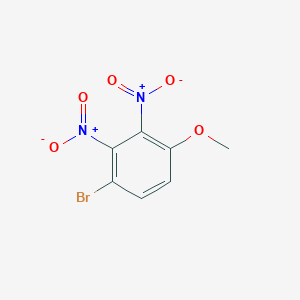

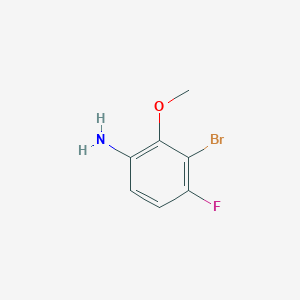

1-溴-4-甲氧基-2,3-二硝基苯

描述

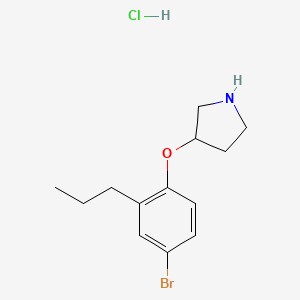

1-Bromo-4-methoxy-2,3-dinitrobenzene is a chemical compound with the molecular formula C7H5BrN2O5 . It has a molecular weight of 277.03 .

Molecular Structure Analysis

The InChI code for 1-Bromo-4-methoxy-2,3-dinitrobenzene is 1S/C7H5BrN2O5/c1-15-5-3-2-4 (8)6 (9 (11)12)7 (5)10 (13)14/h2-3H,1H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving 1-Bromo-4-methoxy-2,3-dinitrobenzene are not detailed in the sources retrieved, it’s likely that it would participate in reactions typical of aromatic compounds, such as electrophilic aromatic substitution .科学研究应用

有机化学中的合成和应用1-溴-4-甲氧基-2,3-二硝基苯主要用作合成药用和制药剂、有机染料和有机电致发光材料的中间体。它从溴苯合成,涉及在水中硝化,产物纯度高。该化合物的结构已通过红外和核磁共振光谱表征,表明其在有机化学研究和应用中的重要性 (Xuan, Yan-hui, Zuo, Hongyu, & Zhao, 2010)。

在自由基环化反应中的作用该化合物已被研究其在选择性自由基环化反应中的作用。例如,在特定镍(I)配合物存在下,其还原导致各种四氢呋喃衍生物的形成,这在合成有机化学中具有重要意义。这些反应表现出高产率,并突显了该化合物在复杂有机合成中的实用性 (Esteves, Ferreira, & Medeiros, 2007)。

在液晶合成中的影响1-溴-4-甲氧基-2,3-二硝基苯还参与了液晶的合成。具体而言,其衍生物用于制备液晶的手性前体化合物。这些化合物的向列性质受苯环上取代基的显著影响,展示了该化合物在先进材料研究中的作用 (Bertini, Perrin, Sinou, Thozet, & Vill, 2003)。

对亲核芳香取代研究的贡献该化合物还在理解亲核芳香取代反应中起着关键作用。涉及1-溴-4-甲氧基-2,3-二硝基苯衍生物与硼氢化钠反应的研究揭示了反应中间体和机理的见解。这些发现对有机反应机理的理论理解至关重要 (Gold, Miri, & Robinson, 1980)。

作用机制

Target of Action

The primary target of 1-Bromo-4-methoxy-2,3-dinitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their structure and function .

Mode of Action

1-Bromo-4-methoxy-2,3-dinitrobenzene interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound affects the biochemical pathways involving the synthesis of benzene derivatives . It participates in the electrophilic aromatic substitution reactions, which are crucial for the formation of various organic compounds .

Pharmacokinetics

The compound’s molecular weight (27703) and physical form (off-white solid) suggest that it may have specific ADME properties that impact its bioavailability .

Result of Action

The result of the action of 1-Bromo-4-methoxy-2,3-dinitrobenzene is the formation of substituted benzene rings . These rings are integral parts of various organic compounds and can influence their properties and functions .

Action Environment

The action, efficacy, and stability of 1-Bromo-4-methoxy-2,3-dinitrobenzene can be influenced by various environmental factors. For instance, the compound is stored at room temperature, suggesting that temperature can affect its stability . Additionally, the compound’s interaction with its targets may be influenced by the presence of other substances in its environment.

安全和危害

属性

IUPAC Name |

1-bromo-4-methoxy-2,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O5/c1-15-5-3-2-4(8)6(9(11)12)7(5)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWBPNPOHJWYAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201289344 | |

| Record name | 1-Bromo-4-methoxy-2,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860465-95-8 | |

| Record name | 1-Bromo-4-methoxy-2,3-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860465-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-methoxy-2,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201289344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate](/img/structure/B1374847.png)

![4-[(6S)-2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline](/img/structure/B1374851.png)

![N-[(4Ar,7R,8R,8aR)-8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B1374852.png)

![Tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1374859.png)

![3-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1374862.png)

![4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374863.png)